![molecular formula C14H9BrN2O B1276397 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 65004-19-5](/img/structure/B1276397.png)
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Overview
Description
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the family of heterocyclic compounds. It is a five-membered ring containing one nitrogen atom and four carbon atoms, with an oxygen atom attached to the nitrogen atom. This compound has been studied extensively due to its potential applications in various fields, such as drug synthesis, materials science, and biochemistry. Its structure and properties have been extensively studied and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been identified.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: serves as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers . These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The compound’s ability to form ordered liquid crystal phases makes it valuable for creating displays with high resolution and low power consumption.
Organic Semiconductors
Due to its stable molecular structure, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is explored as a building block for organic semiconductors . Organic semiconductors are essential for flexible electronics, solar cells, and light-emitting diodes (LEDs). The compound’s potential in this field stems from its electrical properties and compatibility with various substrates.
Anti-Inflammatory Applications
The compound has shown promise in the regulation of inflammatory diseases. Docking studies suggest that 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives can be synthesized for biomedical applications, particularly in controlling inflammation . This application is significant due to the widespread impact of inflammatory diseases on global health.
Polymer Synthesis
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole: is used in the synthesis of main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization . These polymers are known for their high modulus and chemical resistance, making them competitive with ceramics and composites for hard materials.
Drug Discovery
The compound’s structure makes it a candidate for drug discovery, especially as a “privileged scaffold” in the identification of new therapeutic agents . Its rigid heterocyclic system allows for the orientation of functional substituents that can be recognized by target molecules, paving the way for the development of new drugs.
Electrochemical Applications
Electrochemically induced multicomponent transformations involving 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole have been investigated for creating compounds with potential biomedical applications . This process highlights the compound’s versatility and its role in innovative electrochemical synthesis techniques.
properties
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNCUMZRRDBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424230 | |
Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
65004-19-5 | |
Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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